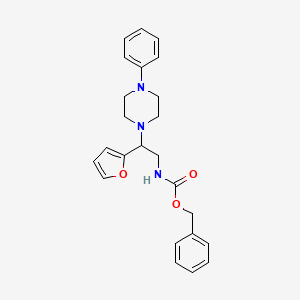

Benzyl (2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate

Description

Properties

IUPAC Name |

benzyl N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3/c28-24(30-19-20-8-3-1-4-9-20)25-18-22(23-12-7-17-29-23)27-15-13-26(14-16-27)21-10-5-2-6-11-21/h1-12,17,22H,13-16,18-19H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDPXARHSBWBDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)OCC3=CC=CC=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate typically involves multi-step organic reactions. One common approach might include:

Formation of the Piperazine Derivative: The initial step could involve the reaction of 4-phenylpiperazine with an appropriate alkylating agent to introduce the furan-2-yl group.

Carbamate Formation: The intermediate product can then be reacted with benzyl chloroformate under basic conditions to form the final carbamate compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of solvents that improve solubility and reaction efficiency.

Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The carbamate group can be reduced to amines.

Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

Oxidation: Formation of furanones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Benzyl (2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate is part of a broader class of compounds known as Mannich bases, which have been extensively studied for their therapeutic potential. Mannich bases have shown promise as anticancer agents, with some derivatives exhibiting cytotoxicity significantly higher than standard treatments like 5-fluorouracil. For instance, derivatives containing a 4-phenylpiperazine moiety have demonstrated varied cytotoxic profiles against human cancer cell lines, such as MCF-7 (breast cancer), HepG2 (liver cancer), and SK-LU-1 (lung cancer) .

Anticancer Properties

Research has indicated that compounds similar to this compound can be effective against various cancer types. A study highlighted that certain Mannich bases derived from piperazine exhibited notable cytotoxicity against multiple human colon cancer cell lines. The structure of these compounds plays a critical role in their effectiveness, where modifications in the phenyl ring can lead to enhanced activity .

Case Study: Cytotoxicity Evaluation

A recent evaluation of Mannich bases showed that specific substitutions on the piperazine ring could increase potency against cancer cells. For example, compounds with 4-methylpiperazine or 4-ethylpiperazine residues were found to be more active than those with 4-phenylpiperazine .

Neuropharmacological Applications

This compound may also have applications in neuropharmacology. Compounds featuring the piperazine structure are frequently explored for their effects on neurotransmitter systems. Research has shown that certain piperazine derivatives act as antagonists or inverse agonists at histamine receptors, which could be beneficial in treating conditions such as anxiety and depression .

Comparative Data Table

Mechanism of Action

The mechanism of action of Benzyl (2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate involves its interaction with specific molecular targets. These may include:

Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

Pathways Involved: Various biochemical pathways depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

- Benzyl (2-(furan-2-yl)ethyl)carbamate

- Phenyl (2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate

- Benzyl (2-(thiophen-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate

Uniqueness

Benzyl (2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Biological Activity

Benzyl (2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate, a compound characterized by its unique combination of a furan ring and piperazine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 401.48 g/mol. The compound features a furan ring, a piperazine derivative, and a carbamate functional group, contributing to its diverse biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities primarily through its interactions with neurotransmitter systems and enzymatic pathways:

- Cholinesterase Inhibition : Studies have shown that derivatives of benzyl carbamates can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission. The inhibition profiles suggest that certain structural modifications can enhance selectivity and potency against these enzymes .

- Neuroprotective Effects : The piperazine moiety is known for its neuroprotective properties, potentially making the compound beneficial in treating neurodegenerative diseases. Investigations into related compounds have demonstrated their ability to modulate neuroinflammatory responses .

- Antimicrobial Activity : Preliminary studies suggest that benzyl carbamates may possess antimicrobial properties, targeting specific bacterial enzymes involved in lipid biosynthesis, although further research is required to confirm these effects .

Case Studies and Research Findings

Several studies have explored the biological activity of benzyl carbamates, including the following notable findings:

Table 1: Summary of Biological Activities

Case Study: Cholinesterase Inhibition

In a study evaluating the structure-activity relationship (SAR) of various benzene-based carbamates, it was found that modifications to the aryl ring significantly influenced inhibitory potency against AChE and BChE. For instance, compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups . The study utilized molecular docking techniques to elucidate binding interactions, revealing critical insights into how structural changes affect enzyme affinity.

Case Study: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers and promote neuronal survival in vitro . This suggests potential therapeutic applications in conditions such as Alzheimer's disease.

Q & A

How can the synthesis of Benzyl (2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate be optimized to improve yield and purity?

Basic Research Question

Optimization strategies include:

- Reagent stoichiometry adjustments : Balancing equivalents of benzyl carbamate precursors and amine coupling agents (e.g., 4-phenylpiperazine derivatives) to minimize side reactions .

- Purification techniques : Utilize gradient column chromatography (e.g., hexane/ethyl acetate gradients) to isolate the target compound from byproducts, as demonstrated in similar carbamate syntheses .

- Catalyst selection : Employ ammonium acetate or other mild bases to facilitate imine or carbamate formation without racemization .

What are the critical challenges in resolving the crystal structure of this compound using X-ray diffraction, and how can SHELX software address them?

Advanced Research Question

Challenges include:

- Twinning or disordered moieties : The furan and piperazine groups may exhibit rotational disorder. SHELXL (SHELX suite) allows refinement using restraints (e.g., DELU, SIMU) to model thermal motion and partial occupancy .

- High-resolution data requirements : SHELXL’s robust least-squares refinement handles weak or incomplete datasets, critical for compounds prone to crystal defects .

- Hydrogen atom placement : SHELXE (experimental phasing) can resolve hydrogen positions in high-resolution structures, essential for confirming carbamate connectivity .

How should conflicting 1^11H NMR data for carbamate protons in different solvent systems be interpreted?

Advanced Research Question

Methodological approaches:

- Solvent-induced shifts : Compare DMSO- (e.g., δ 8.17 ppm for carbamate NH in ) with CDCl. Hydrogen bonding in DMSO deshields protons, while chloroform may mask splitting due to rapid exchange .

- Variable-temperature NMR : Use low-temperature experiments to slow conformational exchange, resolving split peaks for diastereotopic protons .

- 2D NMR validation : HSQC or COSY correlations can confirm assignments, especially for overlapping signals near δ 4.5–5.0 ppm (e.g., benzyl CH) .

What methodologies are recommended for assessing the compound’s stability under various pH and temperature conditions?

Basic Research Question

Stability protocols include:

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40–60°C for 24–72 hours. Monitor degradation via HPLC with UV detection (210–254 nm) .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., onset at 172–174°C, as in ) to inform storage conditions .

- Lyophilization testing : Assess hygroscopicity by comparing stability in lyophilized vs. solution states .

How can structure-activity relationship (SAR) studies be designed for analogs with modified piperazine or furan substituents?

Advanced Research Question

Design strategies:

- Piperazine modifications : Replace the 4-phenyl group with electron-withdrawing (e.g., 4-fluoro) or bulky substituents (e.g., adamantyl) to probe steric and electronic effects on receptor binding, as seen in related piperazine-carbamates .

- Furan ring substitutions : Introduce methyl or methoxy groups at the furan 5-position to alter π-stacking interactions. Synthesize analogs via Suzuki coupling or Friedel-Crafts alkylation .

- Biological assays : Test analogs for target affinity (e.g., GPCRs) using radioligand binding or functional cAMP assays, correlating structural changes with activity .

What strategies can mitigate racemization during the synthesis of chiral centers in this compound?

Advanced Research Question

Racemization prevention:

- Low-temperature reactions : Perform coupling steps (e.g., carbamate formation) at 0–4°C to minimize base-induced epimerization .

- Chiral auxiliaries : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to stabilize intermediates, as demonstrated in enantioselective syntheses of α-aminophosphonates .

- HPLC chiral separation : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers post-synthesis, ensuring stereochemical purity .

How can computational modeling predict the compound’s binding mode to neurological targets?

Advanced Research Question

Modeling workflows:

- Docking studies : Use AutoDock Vina or Schrödinger Glide to dock the compound into homology models of dopamine or serotonin receptors, focusing on piperazine-furan interactions .

- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability and hydrogen-bond networks .

- Free energy calculations : Apply MM-GBSA to rank binding affinities of analogs, prioritizing synthetic targets .

What analytical techniques are critical for confirming the absence of genotoxic impurities in synthesized batches?

Basic Research Question

Key techniques:

- LC-MS/MS : Detect trace impurities (e.g., aryl amines or nitro intermediates) with MRM transitions, using a limit of detection (LOD) ≤ 1 ppm .

- Elemental analysis : Validate purity by comparing calculated vs. observed C, H, N percentages (e.g., C: 65.2%, H: 6.1%, N: 8.5% for CHNO) .

- ICP-OES : Screen for heavy metals (e.g., Pd from catalytic steps) to ensure compliance with ICH Q3D guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.